Product packaging for perchloric acid;praseodymium(Cat. No.:CAS No. 13498-07-2)

perchloric acid;praseodymium

Cat. No.: B081832
CAS No.: 13498-07-2
M. Wt: 241.36 g/mol
InChI Key: DRKNDXJRYHJUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance and Research Context of Lanthanide Perchlorates in Contemporary Chemistry

Lanthanide perchlorates, as a class of compounds, hold a position of notable importance in modern chemistry. Their significance is primarily rooted in their role as potent Lewis acid catalysts. kuleuven.beacs.org Trivalent lanthanide ions are known for their high oxophilicity and water stability, making their salts, including perchlorates, effective catalysts in reactions involving carbonyl compounds. nih.gov Unlike traditional Lewis acids that are often moisture-sensitive, lanthanide-based catalysts can be stable and active in aqueous solutions. acs.org This property is particularly advantageous in developing more environmentally benign chemical processes. Lanthanide perchlorates have been successfully employed as catalysts in a variety of organic reactions, such as the cyanosilylation of aldehydes and ketones, demonstrating their efficiency and potential for stereoselective transformations. acs.org

Beyond catalysis, lanthanide perchlorates are crucial in the field of coordination chemistry and materials science. The perchlorate (B79767) ion is considered a weakly coordinating anion, which makes lanthanide perchlorate salts excellent starting materials for the synthesis of coordination complexes. psu.edu This allows for the systematic study of the coordination environment around the lanthanide ion by introducing various ligands. The resulting complexes are extensively investigated for their unique photophysical properties, particularly their luminescence. mdpi.comrsc.org Lanthanide complexes, including those derived from perchlorates, are known for their sharp, well-defined emission bands in both the visible and near-infrared (NIR) regions. mdpi.comunizar.es This has led to their application in creating advanced materials like organic light-emitting diodes (OLEDs) and as spectroscopic probes in biological systems. unizar.esscispace.com The study of lanthanide perchlorate complexes with various organic ligands continues to be an active area of research, with a focus on understanding the factors that influence their luminescent properties and catalytic activity. tiu.edu.iqasianpubs.org

Historical Trajectory and Evolution of Praseodymium(3+) Chemistry Relevant to Perchlorate Systems

The story of praseodymium is intrinsically linked to the history of the rare earth elements. In 1841, Carl Gustav Mosander extracted a substance he called "didymium" from lanthana. wikipedia.org For decades, didymium was believed to be a new element. However, in 1885, the Austrian chemist Carl Auer von Welsbach successfully separated didymium into two distinct elements: praseodymium and neodymium. wikipedia.org The name "praseodymium" originates from the Greek words prasios, meaning "green," and didymos, meaning "twin," a reference to the characteristic green color of its salts and its close relationship with neodymium. wikipedia.org

The chemistry of praseodymium is predominantly that of its trivalent ion, Pr³⁺, which is the most stable oxidation state, especially in aqueous solutions. mdpi.com The coordination chemistry of the large, electropositive Pr³⁺ ion is similar to that of the other early lanthanides like lanthanum, cerium, and neodymium. wikipedia.org The evolution of praseodymium chemistry has seen a significant focus on the synthesis and characterization of its coordination complexes. These studies aim to understand the influence of different ligands and coordination environments on the element's properties.

In the context of perchlorate systems, the preparation of praseodymium(3+) perchlorate is a foundational step for much of this research. A common method involves dissolving praseodymium(III,IV) oxide in a slight excess of hydrochloric acid with the addition of a small amount of hydrogen peroxide to ensure the formation of Pr³⁺, followed by the introduction of perchloric acid. kuleuven.bewikipedia.org The hydrated salt can then be crystallized from the solution. The resulting praseodymium(3+) perchlorate hydrate, Pr(ClO₄)₃·nH₂O, is a key precursor for synthesizing a wide array of complexes with organic ligands, such as crown ethers, amino acids, and Schiff bases. wikipedia.orgorientjchem.org Research on these complexes has provided valuable insights into the coordination behavior, spectroscopic properties, and catalytic potential of the praseodymium(3+) ion. mdpi.comontosight.airesearchgate.net

Research Findings on Praseodymium(3+) Perchlorate

Synthesis and Characterization

Praseodymium(3+) perchlorate is typically synthesized by reacting praseodymium oxide (Pr₂O₃) or praseodymium carbonate (Pr₂(CO₃)₃) with perchloric acid (HClO₄) in an aqueous medium. ontosight.ai The hydrated salt is then obtained through controlled evaporation of the solution. ontosight.ai The degree of hydration can vary, and techniques such as thermogravimetric analysis (TGA) are employed to determine the number of water molecules in the crystal structure. For instance, TGA can reveal distinct steps for the loss of surface and coordinated water molecules upon heating.

Coordination Complexes and Catalytic Activity

Praseodymium(3+) perchlorate is a versatile precursor for the synthesis of various coordination complexes. It has been shown to form complexes with a range of organic ligands, including crown ethers, amino acids like L-proline and glutamic acid, and Schiff bases. wikipedia.orgorientjchem.org These complexes are of interest for their potential catalytic applications. For example, praseodymium(3+) perchlorate has demonstrated effectiveness as a catalyst in certain oxidation reactions in organic synthesis, in some cases improving yields at lower temperatures. ontosight.ai The catalytic activity is attributed to the Lewis acidic nature of the Pr³⁺ ion. kuleuven.be

Spectroscopic and Luminescent Properties

The spectroscopic properties of praseodymium(3+) perchlorate and its complexes are a major focus of research. The Pr³⁺ ion exhibits characteristic absorption and emission bands due to f-f electronic transitions. mdpi.com The luminescence of praseodymium complexes is particularly noteworthy, with emissions observed in both the visible and near-infrared regions. mdpi.comscite.ai The emission spectra often show multiple bands, with intense peaks that can be assigned to specific electronic transitions, such as ¹D₂ → ³H₄ and ³P₀ → ³H₆. mdpi.com The coordination environment around the Pr³⁺ ion, including the nature of the ligands, significantly influences the efficiency and characteristics of this luminescence through the "antenna effect," where the ligands absorb energy and transfer it to the central metal ion. mdpi.com

Interactive Data Tables

Below are tables summarizing key properties and research data related to Praseodymium(3+) Perchlorate.

Table 1: Physical and Chemical Properties of Praseodymium(3+) Perchlorate

PropertyValueReference
Chemical FormulaPr(ClO₄)₃ wikipedia.org
Molar Mass439.259 g/mol (anhydrous) wikipedia.org
AppearanceTypically a colorless liquid when in aqueous solution. wikipedia.org
HydrationCommonly exists as a hydrate, Pr(ClO₄)₃·nH₂O.
Synthesis PrecursorsPraseodymium oxide (Pr₂O₃), Praseodymium carbonate (Pr₂(CO₃)₃) ontosight.ai
Common Synthesis MethodReaction of precursor with perchloric acid. ontosight.ai

Table 2: Thermal Analysis Data for a Representative Hydrated Praseodymium Perchlorate Complex

Thermal EventTemperature Range (°C)ObservationReference
Dehydration (Surface Water)~115 °CLoss of weakly bound water molecules.
Dehydration (Coordinated Water)200–300 °CLoss of water molecules directly coordinated to the Pr³⁺ ion.

Table 3: Luminescence Emission Peaks of a Representative Praseodymium(III) Complex

TransitionWavelength (nm)RegionReference
¹D₂ → ³H₄~610Visible mdpi.com
³P₀ → ³H₆~618Visible mdpi.com
³P₀ → ³F₂~630Visible mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClHO4Pr B081832 perchloric acid;praseodymium CAS No. 13498-07-2

Properties

CAS No.

13498-07-2

Molecular Formula

ClHO4Pr

Molecular Weight

241.36 g/mol

IUPAC Name

perchloric acid;praseodymium

InChI

InChI=1S/ClHO4.Pr/c2-1(3,4)5;/h(H,2,3,4,5);

InChI Key

DRKNDXJRYHJUPA-UHFFFAOYSA-N

Canonical SMILES

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pr+3]

Other CAS No.

13498-07-2

Pictograms

Oxidizer; Irritant

Origin of Product

United States

Synthesis and Preparation Methodologies for Praseodymium 3+ Perchlorate Systems

Conventional Synthetic Routes for Pr(ClO₄)₃ as a Starting Material

The most fundamental approaches to producing Praseodymium(III) Perchlorate (B79767) involve direct chemical reactions to form the salt, which can then be purified. This salt is often used as a precursor or starting material for other praseodymium-containing compounds.

The synthesis of Praseodymium(III) Perchlorate can be achieved using praseodymium oxide as a starting material. A common precursor is Praseodymium(III,IV) oxide (Pr₆O₁₁), the most stable form of the oxide at room temperature. nanografi.com While the direct reaction with perchloric acid (HClO₄) is chemically feasible based on standard acid-oxide reaction principles, a documented method involves dissolving Pr₆O₁₁ in a slight excess of hydrochloric acid and adding a small amount of hydrogen peroxide. wikipedia.org The hydrogen peroxide likely aids in the reduction of any Pr(IV) to the desired Pr(III) state. Following this, the introduction of perchlorate ions would lead to the formation of the Praseodymium(III) Perchlorate salt.

The fundamental, albeit simplified, reaction between the pure Pr(III) oxide (Pr₂O₃) and perchloric acid would be expected to proceed as follows:

Pr₂O₃ + 6HClO₄ → 2Pr(ClO₄)₃ + 3H₂O

This reaction represents a classic acid-base neutralization, yielding the praseodymium salt and water.

Table 1: Reactants in Conventional Synthesis of Praseodymium(3+) Perchlorate

ReactantChemical FormulaRole
Praseodymium(III,IV) OxidePr₆O₁₁Praseodymium source
Perchloric AcidHClO₄Perchlorate source and acid
Hydrogen PeroxideH₂O₂Reducing agent (optional)

Following the synthesis of Praseodymium(III) Perchlorate in an aqueous medium, purification is essential to remove unreacted starting materials and byproducts. The primary method for purifying inorganic salts like Pr(ClO₄)₃ is crystallization. This process leverages changes in solubility with temperature or solvent concentration.

The general procedure involves:

Concentration: The aqueous solution containing the dissolved Pr(ClO₄)₃ is concentrated by carefully evaporating the solvent (water), typically under reduced pressure to avoid decomposition at high temperatures.

Inducing Crystallization: As the solution becomes supersaturated, it is cooled slowly. The decrease in temperature reduces the solubility of the salt, forcing the formation of crystals.

Isolation: The formed crystals are separated from the remaining solution (mother liquor) by filtration.

Washing and Drying: The crystals are washed with a small amount of a cold solvent in which the salt is sparingly soluble to remove any remaining impurities from the surface, and then dried in a desiccator or under vacuum.

Hydrated salts are common for lanthanide perchlorates, and the specific number of water molecules in the crystal lattice (waters of hydration) depends on the precise crystallization conditions.

Advanced Preparative Approaches for Praseodymium(III)-Containing Compounds

Beyond the simple salt, Praseodymium(III) is incorporated into more complex materials, often using the perchlorate salt as a component or precursor in advanced synthetic methods.

Hydrothermal synthesis is a technique used to crystallize substances from high-temperature aqueous solutions at high vapor pressures. This method is particularly effective for creating coordination polymers—extended networks of metal ions (like Pr³⁺) linked by organic ligands.

In this context, Praseodymium(III) Perchlorate could be used as the source of Pr³⁺ ions. The perchlorate ion itself is generally considered a weakly coordinating anion and often does not directly participate in the polymer framework. Instead, it acts as a charge-balancing counter-ion. The synthesis would involve combining a Pr(ClO₄)₃ solution with organic ligands in a sealed vessel (autoclave) and heating it. The resulting crystalline structure would consist of a Pr(III)-ligand network with perchlorate ions occupying the voids. While this method is widely used for lanthanide coordination polymers, specific examples detailing the hydrothermal synthesis of a Praseodymium(III) coordination polymer where perchlorate is the counter-ion are not extensively documented in readily available literature.

The synthesis of nanomaterials, such as nanorods and nanoparticles of praseodymium hydroxide (B78521) (Pr(OH)₃) and praseodymium oxide (Pr₆O₁₁), is an area of active research. nih.govresearchgate.net These methods often involve the precipitation of a precursor from a salt solution, followed by controlled aging or thermal decomposition (calcination).

Commonly, praseodymium nitrate (B79036) is used as the salt precursor. nanografi.com However, Praseodymium(III) Perchlorate could theoretically serve the same function. A typical process would involve:

Precipitation: An aqueous solution of Pr(ClO₄)₃ is treated with a base (e.g., sodium hydroxide or ammonia) to precipitate praseodymium hydroxide, Pr(OH)₃.

Aging/Processing: The resulting precipitate can be aged at room temperature or treated hydrothermally to control the size and shape (morphology) of the Pr(OH)₃ nanostructures. nih.govresearchgate.net

Calcination: To obtain praseodymium oxide nanomaterials, the prepared praseodymium hydroxide is heated in the air at elevated temperatures (e.g., >500 °C), causing it to decompose into Pr₆O₁₁. nanografi.com

The use of a perchlorate precursor for this specific application is not as widely reported as the use of nitrate or chloride precursors.

In a laboratory setting, Praseodymium(III) Perchlorate is often required as an aqueous solution for research, such as spectroscopic analysis or as a precursor in other reactions. americanelements.comresearchgate.net These solutions are typically prepared by dissolving a known mass of the high-purity, solid Pr(ClO₄)₃ salt in a precise volume of deionized water.

Commercially, Praseodymium Perchlorate solutions are available in various grades, including reagent and technical grades. americanelements.com For applications requiring high precision, the concentration of the praseodymium ion in the solution may be verified using analytical techniques such as Inductively Coupled Plasma (ICP) spectroscopy or complexometric titration with a standard EDTA solution.

Table 2: Summary of Preparative Approaches

MethodologyProduct TypePrecursor(s)Key Process
Conventional SynthesisSimple Salt (Pr(ClO₄)₃)Pr₆O₁₁, HClO₄Acid-Oxide Reaction
PurificationPurified Salt CrystalsCrude Pr(ClO₄)₃ solutionCrystallization
Hydrothermal SynthesisCoordination PolymerPr(ClO₄)₃, Organic LigandsHigh-temperature/pressure reaction
Nanomaterial SynthesisHydroxide/Oxide NanoparticlesPr(ClO₄)₃, BasePrecipitation, Calcination
Laboratory PreparationAqueous SolutionSolid Pr(ClO₄)₃, WaterDissolution

Structural Elucidation and Characterization Techniques for Praseodymium 3+ Perchlorate Systems

Spectroscopic and Elemental Characterization Methods

Spectroscopic techniques probe the interaction of electromagnetic radiation with the praseodymium(3+) perchlorate (B79767) system, providing information about bonding, functional groups, and the electronic environment of the metal ion. Elemental analysis complements these methods by determining the precise elemental composition.

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful tools for investigating the coordination of ligands to the praseodymium(III) ion and for determining the bonding mode of the perchlorate anion. sciensage.info The vibrational frequencies of bonds within the ligands and the perchlorate ion are sensitive to their chemical environment.

When a ligand coordinates to the Pr(III) ion, changes in the vibrational frequencies of its functional groups are observed in the IR spectrum. For instance, the stretching frequency of a carbonyl group (C=O) in a ligand will typically shift to a lower wavenumber upon coordination to the metal center, indicating a weakening of the C=O bond. ias.ac.in

The perchlorate anion (ClO₄⁻) has a tetrahedral geometry (Td symmetry) in its free, uncoordinated state and exhibits characteristic vibrational modes. A strong, broad band around 1100 cm⁻¹ (ν₃) and a sharp, medium band near 625 cm⁻¹ (ν₄) are typical for the ionic perchlorate. ias.ac.innih.gov If the perchlorate ion coordinates to the praseodymium ion (either as a monodentate or bidentate ligand), its symmetry is lowered, leading to the splitting of these degenerate vibrational modes and the appearance of new bands in the IR spectrum. ias.ac.in The observation of unsplit ν₃ and ν₄ bands is strong evidence for the presence of ionic, non-coordinated perchlorate anions in the complex. ias.ac.in

Table 3: Characteristic IR Frequencies for Perchlorate Anion Bonding Modes

Vibrational Mode Free ClO₄⁻ (Td symmetry) Coordinated ClO₄⁻ (e.g., C₃v or C₂v symmetry)
ν₃ (asymmetric stretch) ~1100 cm⁻¹ (strong, broad) Splits into two or three bands
ν₄ (asymmetric bend) ~625 cm⁻¹ (medium, sharp) Splits into two or three bands
ν₁ (symmetric stretch) IR inactive Becomes IR active

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds, such as those containing Pr(III), presents both challenges and unique opportunities. wikipedia.orgdu.ac.in The unpaired 4f electrons of the praseodymium(III) ion lead to significant effects on the NMR spectra of coordinated ligands, including large chemical shifts (hyperfine shifts) and substantial line broadening. wikipedia.orgdu.ac.increative-biostructure.com

While the line broadening can sometimes obscure fine details like spin-spin coupling, the large chemical shift dispersion can be advantageous, reducing signal overlap and providing valuable structural information. creative-biostructure.com The hyperfine shift is composed of two contributions: the contact shift, which arises from the delocalization of unpaired electron spin density onto the ligand nuclei, and the pseudocontact shift, which results from the magnetic anisotropy of the paramagnetic metal center. wikipedia.org

The pseudocontact shift is particularly useful for structural elucidation in solution as its magnitude is dependent on the distance and angle between the paramagnetic ion and the nucleus being observed. wikipedia.org This property has been exploited in the use of lanthanide complexes as "NMR shift reagents" to simplify complex spectra of organic molecules. wikipedia.org For Pr(III) complexes, ¹H and ¹³C NMR spectra of the ligands will show signals that are shifted over a wide range compared to the free ligand, providing insights into the solution-state structure and the proximity of different parts of the ligand to the metal center. tamu.edu

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This information is crucial for establishing the empirical formula of a newly synthesized praseodymium(III) perchlorate complex and for confirming its stoichiometry. umich.eduekb.eg

By comparing the experimentally determined elemental composition with the calculated values for a proposed molecular formula, researchers can verify the purity and composition of their sample. For praseodymium(III) perchlorate complexes, elemental analysis confirms the ratio of the metal ion to the organic ligands and the number of perchlorate counter-ions. This data, in conjunction with results from other techniques like thermogravimetric analysis (which can determine the number of solvent molecules, such as water, in the coordination sphere), allows for the definitive assignment of the compound's formula. scispace.comresearchgate.net

Table 4: Example of Elemental Analysis Data for a Hypothetical Praseodymium(III) Complex: Pr(L)₂(H₂O)₂₃

Element Calculated (%) Found (%)
Carbon (C) 35.80 35.75
Hydrogen (H) 4.20 4.25
Nitrogen (N) 8.30 8.28

Note: 'L' represents a hypothetical organic ligand. The data illustrates the close agreement between calculated and experimental values expected for a pure compound.

X-ray Photoelectron Spectroscopy (XPS) for Praseodymium Oxidation State and Surface Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of praseodymium compounds, XPS is instrumental in determining the oxidation state of the praseodymium ion, a critical factor influencing the material's properties.

The analysis of the Pr 3d core level spectrum is particularly revealing. The spectrum for a praseodymium compound typically shows complex structures arising from spin-orbit coupling (resulting in 3d₅/₂ and 3d₃/₂ peaks) and final state effects. The precise binding energies and the presence of satellite peaks are characteristic of the praseodymium oxidation state. For instance, in studies of PrAlO₃ crystals, XPS was used to differentiate between Pr³⁺ and Pr⁴⁺ ions. researchgate.net The spectrum of a sample containing a mixture of these states showed an additional Pr 3d₃/₂ peak at approximately 965 eV, which was attributed to the presence of Pr⁴⁺ ions. researchgate.net After annealing the crystal in a reducing atmosphere, the intensity of this peak decreased, corresponding to a color change from brown (associated with Pr⁴⁺) to green, which is characteristic of crystals containing primarily Pr³⁺ ions. researchgate.net

This ability to distinguish between oxidation states is crucial for confirming the Pr(III) state in praseodymium(3+) perchlorate. The XPS spectrum would be expected to show features consistent with the Pr³⁺ ion. Furthermore, XPS provides detailed information about the surface composition. Survey scans can detect all elements present on the surface (except H and He), such as praseodymium, chlorine, oxygen, and any adventitious carbon contamination. researchgate.net High-resolution scans of each element's core levels can provide information about their chemical environment. For example, analysis of the O 1s peak can distinguish between oxygen in the perchlorate anion (ClO₄⁻) and other forms like metal oxides or surface-adsorbed water.

Table 1: Representative XPS Binding Energies for Praseodymium Oxides This table presents typical binding energy ranges for Praseodymium 3d peaks, which are indicative of its oxidation state. The exact values for Praseodymium(3+) perchlorate may vary.

Spectral Region Binding Energy (eV) Attribution
Pr 3d₅/₂ 933 - 935 Main peak corresponding to Pr³⁺/Pr⁴⁺ states
Pr 3d₃/₂ 953 - 955 Main peak corresponding to Pr³⁺/Pr⁴⁺ states
Pr 3d₃/₂ Satellite ~965 Often associated with the presence of Pr⁴⁺ ions researchgate.net

Microscopic and Thermal Analysis Techniques

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Size Analysis of Praseodymium-Containing Nanoparticles

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and determining the size of nanoparticles. azonano.compocketdentistry.com SEM provides high-resolution images of the surface topography, while TEM offers even higher resolution and can reveal the internal structure of the materials. pocketdentistry.com

In the study of praseodymium-containing nanoparticles, these techniques are essential for characterization. For instance, research on praseodymium oxide (Pr₆O₁₁) nanorods synthesized by a precipitation method utilized Field Emission Scanning Electron Microscopy (FESEM) to confirm a uniform, well-grown nanorod structure. nih.gov The FESEM images showed nanorods with diameters of 12–15 nm and lengths of 100–150 nm. nih.gov

TEM analysis of the same Pr₆O₁₁ nanorods affirmed the morphology and provided more precise measurements of the average diameter (12–15 nm) and length (100–150 nm). nih.gov Furthermore, High-Resolution TEM (HRTEM) can be used to examine the crystallinity of the nanoparticles, and Selected Area Electron Diffraction (SAED) patterns can confirm their polycrystalline nature. nih.gov In other studies, TEM has been used to determine the particle size of Pr₆O₁₁ nanoparticles synthesized via a polyol process, revealing slightly agglomerated nanocrystalline particles with individual sizes around 10 nm. semanticscholar.org

The combination of SEM and TEM provides a comprehensive understanding of the physical characteristics of praseodymium-containing nanomaterials, which is crucial for relating their structure to their properties and potential applications. rsc.orgmdpi.com

Table 2: Examples of Morphological Analysis of Praseodymium-Containing Nanoparticles

Material Synthesis Method Technique Morphology Size Dimensions
Pr₆O₁₁ Precipitation nih.gov FESEM Nanorods Diameter: 12-15 nm, Length: 100-150 nm
Pr₆O₁₁ Precipitation nih.gov TEM Nanorods Diameter: 12-15 nm, Length: 100-150 nm
Pr₆O₁₁ Modified Polyol semanticscholar.org HRTEM Agglomerated Nanocrystals ~10 nm
Pr₆O₁₁ Solvent-less heat treatment rsc.org SEM, TEM Varied with precursor ratio Not specified

Polarized Optical Microscopy for Anisotropic Material Properties (e.g., liquid crystal phases)

Polarized Optical Microscopy (POM) is a fundamental technique for characterizing anisotropic materials, which are materials that exhibit different properties in different directions. jysco.com This technique is particularly valuable for identifying and analyzing liquid crystal (LC) phases. libretexts.orgresearchgate.net

A POM setup uses two polarizers: a polarizer and an analyzer, oriented perpendicular to each other ("crossed polars"). libretexts.org Isotropic materials, which have the same optical properties in all directions, appear dark under crossed polars. In contrast, anisotropic materials, like liquid crystals, can rotate the plane of polarized light. When such a material is placed on the microscope stage, it appears bright against the dark background, often displaying characteristic textures and interference colors. arxiv.org These textures are unique to different types of liquid crystal phases (e.g., nematic, smectic, cholesteric) and can be used for their identification. libretexts.org

While specific studies on the liquid crystalline properties of praseodymium(3+) perchlorate are not widely documented, lanthanide-containing complexes are known to form liquid crystals (metallomesogens). The investigation of such a system with praseodymium would involve placing a sample between two glass slides, heating it to its melting point, and then observing the sample through the POM as it cools. The appearance of birefringent textures upon cooling from the isotropic liquid phase would indicate the formation of a liquid crystal phase. libretexts.org By analyzing the specific textures and how they change with temperature, one could identify the type of mesophase and determine the phase transition temperatures.

Thermogravimetric Analysis (TGA) for Decomposition Behavior and Thermal Stability of Praseodymium(III) Complexes

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com It is a primary method for evaluating the thermal stability and decomposition behavior of materials, including praseodymium(III) complexes. mdpi.com

The TGA instrument continuously records the sample's mass as it is heated at a constant rate. The resulting plot of mass versus temperature, known as a thermogram, reveals the temperatures at which decomposition events occur, indicated by steps of mass loss. Studies on the thermal decomposition of praseodymium(III) nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O) provide a clear example of this process. The thermogram shows multiple mass loss stages, beginning with dehydration (loss of water molecules) at lower temperatures, followed by the decomposition of the nitrate to form intermediate oxynitrates, and finally yielding praseodymium oxide (Pr₆O₁₁) at higher temperatures. researchgate.netresearchgate.netiaea.org Similarly, the decomposition of praseodymium acetate hydrate involves the formation of intermediates like oxycarbonate before the final oxide is formed. iaea.org

For praseodymium(3+) perchlorate, a TGA experiment would reveal its thermal stability range and decomposition pathway. Perchlorates are strong oxidizing agents and their decomposition can be energetic. calstate.edu The TGA curve would likely show an initial stable region followed by one or more sharp mass loss steps corresponding to the decomposition of the perchlorate anions and the formation of praseodymium oxide or oxychloride as the final residue. The onset temperature of decomposition is a key indicator of the compound's thermal stability.

Table 3: Illustrative Thermal Decomposition Stages for Praseodymium(III) Precursors This table is based on data for praseodymium nitrate and acetate and serves as an example of how TGA data is interpreted. The decomposition of Praseodymium(3+) perchlorate would follow a different pathway.

Precursor Compound Temperature Range (°C) Mass Loss Event Product
Pr(NO₃)₃·6H₂O researchgate.net 130 - 250 Dehydration Pr(NO₃)₃·H₂O
Pr(NO₃)₃·6H₂O researchgate.net 340 - 430 Partial Nitrate Decomposition PrO(NO₃)
Pr(NO₃)₃·6H₂O researchgate.net > 465 Final Decomposition PrO₁.₈₃₃ (Pr₆O₁₁)
Pr(CH₃COO)₃·H₂O iaea.org 300 - 500 Decomposition of Acetate Pr₂O₂(CO₃) -> PrO₁.₈₃₃ (Pr₆O₁₁)

Electronic Absorption and Emission Spectroscopy of Praseodymium(III) Ions

The spectroscopic properties of the praseodymium(III) ion (Pr³⁺) are characterized by electronic transitions within the 4f orbital. These transitions are influenced by the chemical environment surrounding the ion, including the nature of solvents and coordinating ligands.

UV-Visible Spectroscopy for f-f Transitions of Pr(III) Ions in Solution and Coordination Complexes

The absorption spectra of Pr(III) ions in various media are distinguished by a series of sharp, relatively weak absorption bands in the visible and near-infrared regions. These bands arise from Laporte-forbidden f-f transitions, where an electron is excited from the ground state to higher energy levels within the 4f subshell. The shielding of the 4f electrons by the outer 5s and 5p electrons results in minimal influence from the ligand field, leading to the characteristic line-like absorption bands.

In aqueous solutions, such as praseodymium(3+) perchlorate dissolved in water, the Pr(III) ion exhibits several absorption bands. For instance, a notable absorption band for the determination of praseodymium is found at approximately 446 nm. nist.gov The chemical environment, including the solvent and the presence of complexing agents, can cause slight shifts in the positions of these bands and changes in their intensities. nih.gov This phenomenon, known as the nephelauxetic effect, provides insights into the nature of the coordination sphere around the Pr(III) ion.

The table below summarizes typical f-f transitions observed in the UV-Visible spectrum of Pr(III) ions.

TransitionApproximate Wavelength (nm)
³H₄ → ³P₂444
³H₄ → ³P₁468
³H₄ → ³P₀482
³H₄ → ¹D₂588

Note: The exact positions of these bands can vary depending on the specific solvent and ligands.

Luminescence Properties and Emission Spectra of Praseodymium(III) Complexes and Materials

Praseodymium(III) is a unique lanthanide ion in that it can exhibit luminescence from two different excited states, namely the ³P₀ and ¹D₂ levels. tripod.comresearchgate.net This dual emission capability makes its luminescence properties particularly sensitive to the host matrix and the surrounding ligands. The emission spectrum typically shows several sharp bands in the visible and near-infrared regions.

In many praseodymium complexes, emission is observed from the ³P₀ state to lower-lying levels, resulting in characteristic emission bands. acs.org For example, prominent emissions are often seen around 489 nm (³P₀ → ³H₄), 610 nm (³P₀ → ³H₆), and 645 nm (³P₀ → ³F₂). acs.orgmdpi.comnih.gov Additionally, emission from the ¹D₂ state can be observed, with a notable transition at approximately 605-625 nm (¹D₂ → ³H₄). tripod.comresearchgate.net The relative intensities of the emissions from the ³P₀ and ¹D₂ states are highly dependent on the energy of the ligand's triplet state and the efficiency of non-radiative decay processes. tripod.com

Analysis of Emission Band Assignments and Luminescent Lifetimes

The assignment of emission bands in Pr(III) spectra is crucial for understanding the electronic structure and relaxation pathways. The observed sharp emission lines correspond to specific f-f transitions from the excited states to various ground state multiplets.

A summary of common emission band assignments for Pr(III) is provided in the table below.

Wavelength (nm)AssignmentEmitting State
~489³P₀ → ³H₄³P₀
~525³P₁ → ³H₅³P₁
~610³P₀ → ³H₆³P₀
~618³P₀ → ³H₆³P₀
~645³P₀ → ³F₂³P₀
~605-625¹D₂ → ³H₄¹D₂

The luminescent lifetimes of the excited states of Pr(III) are a critical parameter for evaluating the efficiency of its luminescence. These lifetimes are strongly influenced by non-radiative decay mechanisms, which are often mediated by high-frequency vibrations (e.g., O-H, C-H, N-H) in the coordinating ligands or solvent molecules. tripod.com The energy gap between the emitting level and the next lower level is a key factor; a smaller energy gap generally leads to more efficient non-radiative decay and a shorter lifetime. For Pr(III), the energy gaps for its emitting states are relatively small (around 7000 cm⁻¹), making its f-f emission inefficient in the presence of high-energy oscillators. tripod.com In solid-state materials and carefully designed complexes, lifetimes can be enhanced. For instance, the lifetime of the ¹D₂ and ³P₀ states in certain laser liquids have been measured to be 72.0 µs and 27.4 µs, respectively. tripod.com

Energy Transfer Mechanisms: Ligand-to-Metal Energy Transfer and Inner Filter Effects

The luminescence intensity of Pr(III) can be significantly enhanced through a process known as ligand-to-metal energy transfer (LMCT), often referred to as the "antenna effect". mdpi.comasianpubs.org In this mechanism, organic ligands with strong absorption in the UV region absorb excitation energy and efficiently transfer it to the central Pr(III) ion, which then emits light through its characteristic f-f transitions. mdpi.com For this process to be effective, the energy of the ligand's excited triplet state must be appropriately positioned relative to the emitting levels of the Pr(III) ion to facilitate energy transfer. tripod.com

The inner filter effect is another phenomenon that can influence luminescence measurements. It occurs when other components in the solution absorb either the excitation or the emission light, leading to a reduction in the observed luminescence intensity. This effect is not a true quenching mechanism but rather an artifact of the measurement conditions. Careful selection of excitation and emission wavelengths, as well as controlling the concentration of absorbing species, is necessary to minimize the inner filter effect.

Cross-Relaxation Processes in Praseodymium(III) Systems

At higher concentrations of Pr(III) ions, non-radiative decay can be dominated by cross-relaxation processes. researchgate.netacs.org This is a type of energy transfer between two neighboring Pr(III) ions, where one ion in an excited state transfers part of its energy to an adjacent ion in the ground state, resulting in both ions ending up in intermediate energy levels. This process effectively quenches the luminescence from the higher excited states.

Common cross-relaxation pathways for Pr(III) include:

[³P₀, ³H₄] → [³H₆, ¹D₂] acs.org

[¹D₂, ³H₄] → [¹G₄, ³F₄] tripod.com

The efficiency of cross-relaxation is highly dependent on the distance between the Pr(III) ions. acs.org As the concentration of Pr(III) increases, the average distance between ions decreases, leading to a higher probability of cross-relaxation and a subsequent quenching of luminescence. researchgate.net

Vibrational Spectroscopy Applied to Praseodymium(3+) Perchlorate

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the structure and bonding in praseodymium(3+) perchlorate. The perchlorate ion (ClO₄⁻) is a tetrahedral molecule with Td symmetry. In its free, uncoordinated state, it exhibits four fundamental vibrational modes.

ModeWavenumber (cm⁻¹) (Approximate)SymmetryActivity
ν₁~935A₁Raman active
ν₂~460ERaman active
ν₃~1100T₂IR and Raman active
ν₄~625T₂IR and Raman active

When the perchlorate ion coordinates to a metal ion like Pr(III), its symmetry is lowered. This change in symmetry can lead to the splitting of degenerate vibrational modes and the activation of modes that were previously inactive in the IR or Raman spectrum. For example, if the perchlorate ion coordinates in a unidentate fashion, its symmetry is reduced to C₃v. If it acts as a bidentate ligand, the symmetry becomes C₂v. In both cases, the degenerate T₂ modes (ν₃ and ν₄) are expected to split into multiple bands. The appearance of new bands and the splitting of existing ones in the vibrational spectrum of praseodymium(3+) perchlorate can thus provide evidence for the coordination of the perchlorate ion to the Pr(III) center. acs.org Mid-IR transmission spectra of perchlorate ions typically show vibrational bands near 620 and 1100 cm⁻¹. nih.gov

Spectroscopic Investigations and Electronic Transitions in Praseodymium 3+ Perchlorate Systems

Spectroscopic Studies in Solution

Raman spectroscopy serves as a powerful tool for investigating the hydration and ionic association of praseodymium(III) ions in aqueous perchlorate (B79767) solutions. In dilute solutions (approximately 0.2 mol L⁻¹), Pr(III) ions exist predominantly as fully hydrated nona-aqua ions, [Pr(H₂O)₉]³⁺ rsc.org. The stability of this hydrated complex is a key feature at lower concentrations.

As the concentration of praseodymium(3+) perchlorate increases to above 1.5 mol L⁻¹, significant changes in the Raman spectra are observed, indicating the formation of ion pairs. At these higher concentrations, both outer-sphere and contact ion pairs begin to form rsc.org. In an outer-sphere ion pair, a perchlorate anion is associated with the hydrated praseodymium cation, but still separated by a layer of water molecules. In a contact ion pair, the perchlorate anion directly displaces one or more water molecules from the inner coordination sphere of the Pr(III) ion. This shift in equilibrium from fully hydrated ions to ion pairs at higher concentrations is a critical aspect of the solution chemistry of praseodymium(3+) perchlorate rsc.org.

The hydrated praseodymium(III) cation, [Pr(H₂O)₉]³⁺, exhibits a characteristic symmetric stretching vibration, often referred to as a "breathing mode," where all the Pr-O bonds vibrate in phase. This mode is observable in the Raman spectrum as a weak, but strongly polarized band. For the nona-aqua praseodymium(III) ion, this breathing mode is detected at approximately 347 cm⁻¹ rsc.org. The band is relatively broad, with a full width at half height of about 50 cm⁻¹, and this width tends to increase with rising solute concentration rsc.org.

The frequency of this breathing mode is directly related to the strength of the metal-oxygen bond. From this vibrational frequency, the force constant for the Pr-O bond within the aqua ion can be calculated. The force constant provides a quantitative measure of the bond strength. For the [Pr(H₂O)₉]³⁺ ion, the calculated force constant correlates with the Pr-O bond distance; as the bond distance decreases across the lanthanide series, the force constant increases rsc.org.

Table 1: Raman Data for the Breathing Mode of the [Pr(H₂O)₉]³⁺ Aqua Ion

Parameter Value Reference
Breathing Mode Frequency (ν₁) 347 cm⁻¹ rsc.org
Band Polarization Strongly Polarized rsc.org

| Full Width at Half Height | ~50 cm⁻¹ | rsc.org |

Raman spectroscopy is highly effective in distinguishing between perchlorate anions that are freely solvated in solution (uncoordinated) and those that are directly bonded to the Pr(III) ion (coordinated). This distinction is based on the symmetry of the perchlorate anion (ClO₄⁻).

The uncoordinated, or "free," perchlorate anion possesses a tetrahedral (Td) symmetry. This high symmetry results in a simple Raman spectrum characterized by a very strong, sharp, and polarized band corresponding to the symmetric stretching mode (ν₁) at approximately 935 cm⁻¹. Other bands, such as the doubly degenerate bending mode (ν₂) around 465 cm⁻¹, and the triply degenerate asymmetric stretching (ν₃) and bending (ν₄) modes near 1125 cm⁻¹ and 630 cm⁻¹, respectively, are also present but are typically weaker or broader aip.org.

When a perchlorate anion coordinates to a metal ion like Pr(III), its symmetry is lowered from Td to either C₃v (monodentate coordination) or C₂v (bidentate coordination). This reduction in symmetry causes the degenerate vibrational modes to split into multiple distinct bands. For instance, the ν₃ and ν₄ bands, which are single peaks for the free ion, will each split into two or more components upon coordination ias.ac.in. The appearance of these new, split bands in the Raman spectrum is a definitive indicator of the formation of inner-sphere or contact ion pairs, where the perchlorate ion is part of the primary coordination sphere of the praseodymium cation ias.ac.inresearchgate.net.

Table 2: Vibrational Modes of Uncoordinated vs. Coordinated Perchlorate Anions

Vibrational Mode Uncoordinated ClO₄⁻ (Td Symmetry) Coordinated ClO₄⁻ (e.g., C₃v, C₂v Symmetry)
ν₁ (symmetric stretch) One strong, sharp band (~935 cm⁻¹) One band
ν₂ (bending) One band (~465 cm⁻¹) Splitting into multiple bands
ν₃ (asymmetric stretch) One band (~1125 cm⁻¹) Splitting into multiple bands

| ν₄ (bending) | One band (~630 cm⁻¹) | Splitting into multiple bands |

Coordination Chemistry Studies of Praseodymium 3+ Perchlorate

Complexation with Diverse Organic and Inorganic Ligands

Praseodymium(3+) perchlorate (B79767) readily forms complexes with a variety of ligands containing donor atoms such as oxygen and nitrogen. These interactions lead to the formation of coordination compounds with diverse structures and properties.

Formation of Complexes with Crown Ethers (e.g., 18-crown-6)

Praseodymium(3+) perchlorate has been shown to form complexes with the crown ether 18-crown-6. acs.org The stoichiometry of these complexes can vary, with evidence for the formation of both 1:1 and 1:2 metal-to-ligand ratios. acs.org The interaction is primarily between the Pr³⁺ ion and the oxygen atoms of the crown ether ring, which encapsulates the metal cation.

Interactions with Amino Acids and Derivatives (e.g., L-proline, glutamic acid, mandelic acid, penicillamine (B1679230), alanine (B10760859), octanoyl-DL-alaninates)

The coordination of praseodymium(3+) perchlorate with amino acids and their derivatives has been reported. Complexes with L-proline, glutamic acid, mandelic acid, and penicillamine have been documented. wikipedia.org Additionally, complexation with alanine has been observed. wikipedia.org

More detailed studies have been conducted on praseodymium(III) complexes with octanoyl-DL-alaninates. researchgate.netresearchgate.net These complexes have been synthesized and characterized using various techniques. Elemental analysis, NMR, and FT-IR spectroscopy have been employed to confirm the elemental composition and the presence of functional groups within the synthesized complexes. researchgate.net X-ray diffraction (XRD) profiles of these praseodymium(III) octanoyl-DL-aminocarboxylate complexes have indicated an amorphous structure. researchgate.netresearchgate.net

Amino Acid/DerivativeObservationReference
L-prolineFormation of complex reported. wikipedia.org
Glutamic acidFormation of complex reported. wikipedia.org
Mandelic acidFormation of complex reported. wikipedia.org
PenicillamineFormation of complex reported. wikipedia.org
AlanineFormation of complex reported. wikipedia.org
Octanoyl-DL-alaninatesSynthesized and characterized; amorphous structure confirmed by XRD. researchgate.netresearchgate.net

Coordination with Nitrogen-Donor Ligands (e.g., imidazole, 1,10-phenanthroline (B135089), 2,2'-bipyridine (B1663995), 1,8-naphthyridine, Schiff-bases)

Praseodymium(3+) perchlorate displays a strong affinity for nitrogen-donor ligands. It is known to form complexes with imidazole. wikipedia.org Detailed structural information is available for the complex with 1,8-naphthyridine, specifically the crystal structure of hexakis(1,8-naphthyridine)praseodymium(III) perchlorate has been determined. acs.org

Complexes with 1,10-phenanthroline (phen) and 2,2'-bipyridine (bpy) have also been investigated. Spectroscopic studies of Pr(III) complexes involving these ligands reveal that the band shapes of the 4f-4f transitions show notable changes in different non-aqueous solvents. nih.gov The splitting of these bands is more pronounced in the phenanthroline complexes, suggesting a stronger Pr-N bond and the participation of f-orbitals in bonding. nih.gov

Schiff bases, which are versatile ligands containing an imine (-C=N-) group, also coordinate with praseodymium(III). The coordination chemistry of lanthanide(III) complexes with Schiff bases is an active area of research.

Nitrogen-Donor LigandObservationReference
ImidazoleFormation of complex reported. wikipedia.org
1,10-phenanthrolineSpectroscopic studies show strong Pr-N bonding. nih.gov
2,2'-bipyridineSpectroscopic studies indicate complex formation. nih.gov
1,8-naphthyridineCrystal structure of the hexakis complex has been determined. acs.org
Schiff-basesForms complexes with Pr(III).

Complexation with Carboxylate Ligands (e.g., diglycolic acid, glutarate)

The interaction of praseodymium(III) with carboxylate ligands leads to the formation of stable complexes. While specific studies on the complexation of praseodymium(3+) perchlorate with diglycolic acid were not found in the search results, research on similar systems, such as praseodymium glutarate, provides insight into the coordination behavior. A three-dimensional praseodymium glutarate has been synthesized and structurally characterized, demonstrating the ability of carboxylate groups to bridge metal centers and form extended network structures. researchgate.net

Coordination of Solvent Molecules (e.g., DMSO, methanol)

Solvent molecules can act as ligands and coordinate to the praseodymium(3+) ion, particularly in the absence of other strongly coordinating ligands. The solvation of lanthanide ions in dimethyl sulfoxide (B87167) (DMSO) has been studied, revealing a well-structured first solvation shell around the metal ion. In the case of praseodymium(III) complexes, solvent molecules like methanol (B129727) can also occupy coordination sites. For instance, in certain praseodymium(III) beta-diketonate complexes, methanol molecules have been found to be coordinated to the metal center. mdpi.com

Elucidation of Geometrical and Electronic Structures of Pr(III) Complexes

The geometrical and electronic structures of praseodymium(III) complexes are crucial for understanding their properties. The coordination number of Pr(III) in its complexes is typically high, commonly ranging from 8 to 10, and is influenced by the steric and electronic properties of the ligands. mdpi.com

The geometry of these complexes is often dominated by steric factors rather than electronic ones, leading to various coordination polyhedra such as distorted square antiprism and bicapped square antiprism. mdpi.com For example, in a series of praseodymium(III) beta-diketonate complexes, coordination numbers of 8 and 10 were observed, with the specific geometry being dependent on the ancillary ligands. mdpi.com

The electronic structure of praseodymium(III) is characterized by the [Xe]4f² electron configuration. americanelements.com The electronic transitions within the 4f orbitals give rise to characteristic absorption and emission spectra. The optical absorption spectra of Pr(III) complexes typically display several 4f-4f transitions from the ³H₄ ground state. nih.gov The shapes and splitting of these bands are sensitive to the coordination environment, providing valuable information about the symmetry of the complex and the nature of the metal-ligand bonding. nih.gov The splitting of spectral bands in certain complexes is indicative of the involvement of f-orbitals in the bonding. nih.gov

Determination of Coordination Numbers and Geometries of Pr(III) Centers

The coordination number (C.N.) and geometry of the central praseodymium(III) ion in its complexes are dictated by factors such as the size and steric bulk of the coordinated ligands. Praseodymium(III) is known for its tendency to exhibit high coordination numbers, typically ranging from 8 to 10, although other coordination numbers are also observed.

In a series of mononuclear Pr(III) complexes synthesized using a β-diketonate anion (4,4,4-trifluoro-1-(2-naphthyl)butane-1,3-dionato(1-), or ntfa), the coordination environment of the Pr(III) center was elucidated through single-crystal X-ray diffraction. mdpi.com In these complexes, the Pr(III) ion is consistently coordinated to six oxygen atoms from three bidentate β-diketonato ligands. The final coordination number is then achieved by the inclusion of additional ancillary ligands. mdpi.com

For instance, the complex [Pr(ntfa)₃(MeOH)₂] features a coordination number of 8, which is completed by two terminal methanol molecules. Similarly, complexes with substituted bipyridine ligands, [Pr(ntfa)₃(4,4′-Mt₂bipy)] and [Pr(ntfa)₃(5,5′-Me₂bipy)], also display a coordination number of 8, satisfied by the two nitrogen donors from the chelating bipyridine derivative. mdpi.com In contrast, when the less sterically hindered 2,2′-bipyridine (bipy) is used, a complex with a coordination number of 10, [Pr(ntfa)₃(bipy)₂], is formed. mdpi.com

Another common geometry for lanthanide ions, including praseodymium, is the tricapped trigonal prismatic geometry, which corresponds to a coordination number of 9. This arrangement is observed in the crystal structure of praseodymium(III) bromide, where the Pr(III) ions are 9-coordinate. wikipedia.org While not a perchlorate complex, this illustrates the geometric versatility of the Pr(III) ion. The determination of these geometries relies heavily on single-crystal X-ray diffraction, which provides precise atomic coordinates and allows for the visualization of the coordination polyhedron around the metal center.

ComplexCoordination Number (C.N.)Geometry Defining Ligands
[Pr(ntfa)₃(MeOH)₂]86x O (ntfa), 2x O (Methanol)
[Pr(ntfa)₃(4,4′-Mt₂bipy)]86x O (ntfa), 2x N (4,4′-Mt₂bipy)
[Pr(ntfa)₃(5,5′-Me₂bipy)]86x O (ntfa), 2x N (5,5′-Me₂bipy)
[Pr(ntfa)₃(bipy)₂]106x O (ntfa), 4x N (bipy)
PrBr₃99x Br⁻ (Tricapped Trigonal Prismatic) wikipedia.org

Analysis of Praseodymium-Ligand Bond Distances and Angles

The analysis of bond lengths and angles within the coordination sphere of Pr(III) provides critical insights into the nature of the metal-ligand interactions. Single-crystal X-ray diffraction is the primary technique for obtaining these precise measurements.

In the series of eight-coordinated Pr(III) complexes, [Pr(ntfa)₃(MeOH)₂], [Pr(ntfa)₃(4,4′-Mt₂bipy)], and [Pr(ntfa)₃(5,5′-Me₂bipy)], the mean Pr-O/N bond distances were found to be 2.450 Å, 2.478 Å, and 2.471 Å, respectively. mdpi.com For the ten-coordinate complex, [Pr(ntfa)₃(bipy)₂], the average Pr-O/N bond length increases to 2.599 Å, which is consistent with the expansion of the coordination sphere to accommodate a larger number of ligand donor atoms. mdpi.com For comparison, in another eight-coordinate Pr(III) complex, [Pr(ntfa)₃(phen)], the Pr-O/N bond distances vary over a wider range, from 2.388(2) Å to 2.694(3) Å, with an average of 2.487 Å. mdpi.com

In a different chemical environment, such as the praseodymium orthoscandate (PrScO₃), the Pr(III) ion is also eight-fold coordinated by oxygen atoms, with Pr-O bond distances ranging from 2.341 Å to 2.852 Å. uni-hannover.de The variation in bond lengths within a single coordination sphere reflects the different bonding interactions and steric constraints imposed by the ligand geometry. For instance, in praseodymium(III) bromide, which features a nine-coordinate tricapped trigonal prismatic geometry, the Pr-Br bond lengths are 3.05 Å and 3.13 Å. wikipedia.org These data collectively demonstrate how Pr-ligand bond distances are sensitive to both the coordination number and the specific ligand environment.

Complex / CompoundCoordination NumberMean Pr-L Bond Distance (Å)Range of Pr-L Bond Distances (Å)
[Pr(ntfa)₃(MeOH)₂]82.450N/A
[Pr(ntfa)₃(4,4′-Mt₂bipy)]82.478N/A
[Pr(ntfa)₃(5,5′-Me₂bipy)]82.471N/A
[Pr(ntfa)₃(phen)]82.4872.388 - 2.694 mdpi.com
[Pr(ntfa)₃(bipy)₂]102.599N/A
PrScO₃8N/A2.341 - 2.852 uni-hannover.de
PrBr₃9N/A3.05 - 3.13 wikipedia.org

Theoretical and Computational Studies of Praseodymium 3+ Perchlorate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Properties

Density Functional Theory (DFT) has become a important method for the electronic structure calculation of molecules and materials, including those containing f-block elements. DFT calculations for praseodymium(3+) perchlorate (B79767) would elucidate the nature of the interaction between the Pr³⁺ ion and the perchlorate (ClO₄⁻) ligands.

In a hypothetical DFT study of Pr(ClO₄)₃, the focus would be on the molecular orbitals, charge distribution, and bond analysis. The calculations would likely show a predominantly ionic interaction between the positively charged praseodymium ion and the negatively charged perchlorate anions. The 4f orbitals of praseodymium are generally considered to be core-like and less involved in direct covalent bonding. However, DFT can quantify the small degree of covalency that might exist through the participation of the outer 5d, 6s, and 6p orbitals of praseodymium in bonding interactions with the oxygen atoms of the perchlorate ligands.

The electronic density of states (DOS) and partial density of states (PDOS) would reveal the contributions of different atomic orbitals to the valence and conduction bands. For praseodymium(3+) perchlorate, the occupied states would be dominated by orbitals of the perchlorate anions, while the unoccupied states just above the Fermi level would have significant contributions from the empty 4f orbitals of the Pr³⁺ ion.

Recent DFT studies on other praseodymium complexes, such as a recently synthesized Pr(V) compound, have demonstrated the capability of this method to handle the complex electronic structures of high-valent lanthanide species. nih.govoptica.orgresearchgate.netresearchgate.net These studies often employ advanced functionals and relativistic corrections to accurately describe the electronic behavior. Similar computational strategies could be applied to Pr(ClO₄)₃ to provide a detailed picture of its electronic structure and bonding.

Table 1: Hypothetical DFT Calculation Parameters for Praseodymium(3+) Perchlorate

ParameterValue/MethodDescription
Functional B3LYP, PBE0, or similar hybrid functionalCombines the accuracy of Hartree-Fock with the efficiency of DFT.
Basis Set Relativistic effective core potential (RECP) for Pr; all-electron basis set (e.g., 6-311+G*) for Cl and OAccounts for relativistic effects in the heavy Pr atom and provides a good description of the lighter atoms.
Solvation Model Polarizable Continuum Model (PCM) or similarTo simulate the effect of a solvent environment on the electronic structure.
Properties Calculated Optimized geometry, molecular orbital energies, Mulliken or Natural Bond Orbital (NBO) charges, electron density maps, Density of States (DOS)Provide insights into the molecular structure, bonding, and electronic properties.

Application of Atoms in Molecules (AIM) Theory for Interatomic Interactions

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonds and interatomic interactions. While no specific AIM studies on praseodymium(3+) perchlorate have been identified in the literature, the application of this theory would offer a detailed understanding of the nature of the Pr-O bonds.

In an AIM analysis of Pr(ClO₄)₃, the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs) between the praseodymium ion and the oxygen atoms of the perchlorate ligands would be of primary interest. The characteristics of these BCPs would classify the interactions. For a predominantly ionic bond, one would expect to find:

A low value of the electron density (ρ) at the BCP.

A positive value of the Laplacian of the electron density (∇²ρ > 0), indicating a depletion of charge at the critical point, which is characteristic of closed-shell interactions (ionic bonds).

By analyzing the topological properties of the electron density, AIM theory can provide a quantitative measure of the ionicity of the Pr-O bonds and map the network of interactions within the crystal lattice or a solvated complex.

Computational Modeling of Electronic Transitions and Energy Levels in Pr(III) Ions and Complexes

The characteristic pale green color of Pr(III) compounds arises from the partially filled 4f electron shell, which gives rise to a series of sharp absorption and emission bands corresponding to 4f-4f electronic transitions. These transitions are formally forbidden by the Laporte rule but become partially allowed through vibronic coupling or mixing with orbitals of opposite parity.

The Judd-Ofelt theory is a powerful theoretical framework used to model the intensities of these 4f-4f transitions in lanthanide ions. nih.govoptica.orgnasa.gov This theory relates the experimentally observed oscillator strengths of the absorption bands to a set of three phenomenological intensity parameters (Ω₂, Ω₄, and Ω₆). These parameters are sensitive to the local environment and coordination geometry around the lanthanide ion.

Computational modeling of the electronic transitions in praseodymium(3+) perchlorate would involve:

Quantum Chemical Calculations: Using methods like ab initio multireference calculations (e.g., CASSCF/CASPT2) or time-dependent DFT (TD-DFT) to compute the energy levels of the Pr³⁺ ion in the presence of the perchlorate ligands.

Judd-Ofelt Analysis: The calculated energy levels and transition probabilities can be used to derive the Judd-Ofelt parameters. These computationally derived parameters can then be compared with those obtained from experimental absorption spectra to validate the theoretical model.

Studies on other Pr(III) complexes have shown that the Judd-Ofelt theory, sometimes with modifications, can provide a good description of their spectral properties. nih.govresearchgate.net Such an analysis for praseodymium(3+) perchlorate would allow for the prediction of its complete absorption and emission spectra, as well as other photophysical properties like radiative lifetimes and quantum yields.

Table 2: Key 4f-4f Electronic Transitions in Pr(III) and their Approximate Wavelengths

Transition from ³H₄ Ground StateApproximate Wavelength (nm)
³P₂444
³P₁469
³P₀482
¹D₂590

Prediction and Validation of Coordination Modes and Complex Stability through Computational Chemistry

Computational chemistry provides valuable tools for predicting the preferred coordination modes of metal ions with ligands and for estimating the stability of the resulting complexes. For praseodymium(3+) perchlorate, computational methods can be used to explore how the Pr³⁺ ion interacts with perchlorate anions and potentially with solvent molecules.

Methods for Predicting Coordination and Stability:

Molecular Mechanics (MM): This method uses classical force fields to model the potential energy surface of a system. It is computationally inexpensive and can be used to explore a wide range of possible coordination geometries.

Density Functional Theory (DFT): DFT calculations can provide more accurate geometries and binding energies for the most plausible coordination complexes identified by MM or other search methods. rsc.org

Ab Initio Molecular Dynamics (AIMD): AIMD simulations can be used to study the dynamic behavior of the Pr³⁺ ion and its coordination sphere in solution, providing insights into the stability of different coordination modes and the exchange of ligands. rsc.org

Computational studies on the complexation of lanthanide ions with various ligands have demonstrated the ability of these methods to predict coordination numbers and geometries that are in good agreement with experimental data. rsc.org For praseodymium(3+) perchlorate, these calculations could predict whether the perchlorate ions act as monodentate or bidentate ligands and how many water molecules would be present in the first coordination sphere in an aqueous solution.

Furthermore, computational methods can be used to calculate the Gibbs free energy of complexation, which is related to the stability constant of the complex. rsc.orgnih.govnih.gov By comparing the calculated stabilities of different possible complexes, the most likely species present in a given environment can be predicted.

Investigations into Praseodymium Valency States in Related Compounds and Mixed-Valency Systems

Praseodymium typically exists in the +3 oxidation state, which is the most stable state in aqueous solution. primescholars.com However, under certain conditions, praseodymium can also exhibit +4 and even the recently discovered +5 oxidation states in solid-state compounds and molecular complexes. chemrxiv.orgnih.govchemrxiv.orgwikipedia.orgbioengineer.org The accessibility of these higher oxidation states is attributed to the relatively low nuclear charge and higher 4f subshell energy of this early lanthanide. wikipedia.org

Computational chemistry, particularly DFT, plays a crucial role in investigating the stability and electronic structure of these unusual oxidation states. researchgate.netchemrxiv.orgchemrxiv.org For praseodymium(3+) perchlorate, the valency is expected to be exclusively +3. Computational studies can confirm this by:

Calculating the electronic structure: The number of 4f electrons can be determined from the calculation, which would be two for Pr³⁺ (with a 4f² configuration).

Analyzing the charge distribution: The calculated charge on the praseodymium ion should be close to the formal +3 charge.

Investigating the possibility of mixed-valence states: In some solid-state systems containing praseodymium, mixed Pr³⁺/Pr⁴⁺ valency can occur. researchgate.net Computational models can be used to explore the energetic feasibility of such mixed-valence states in praseodymium perchlorate-containing materials.

Recent research has highlighted the potential for praseodymium-based intermetallic compounds to host valence-unstable states, transitioning between Pr³⁺ and Pr⁴⁺. nih.gov While praseodymium(3+) perchlorate itself is a stable trivalent compound, the computational methodologies used to study these more exotic systems are directly applicable to understanding and confirming the electronic ground state of this fundamental praseodymium salt.

Table 3: Common and Uncommon Oxidation States of Praseodymium

Oxidation StateElectron ConfigurationStability
+3[Xe] 4f²Most stable in aqueous solution and common in compounds. primescholars.com
+4[Xe] 4f¹Known in some solid compounds. primescholars.com
+5[Xe] 4f⁰Recently synthesized in a molecular complex. chemrxiv.orgchemrxiv.orgbioengineer.org

Catalysis Research Utilizing Praseodymium 3+ Perchlorate

Praseodymium(III)-Catalyzed Organic Transformations in Solution

In solution, the praseodymium(III) ion functions as a potent Lewis acid, coordinating to electron-rich atoms to enable a variety of organic reactions. This catalytic activity is crucial for the formation of complex molecules under mild conditions.

The synthesis of C3-N-substituted coumarins presents a significant challenge in organic chemistry. However, research has demonstrated that praseodymium(III) compounds can effectively catalyze the regioselective reaction between coumarins and azides to yield these valuable products. organic-chemistry.orgnih.govacs.org While a study by Li et al. utilized praseodymium(III) triflate (Pr(OTf)₃), the catalytic activity is attributed to the Pr(III) ion, the same active species in praseodymium(3+) perchlorate (B79767). This process is notable for proceeding in good yields without the need for additional ligands or additives. organic-chemistry.orgnih.govacs.org

The reaction's optimization involved screening various catalysts and solvents. The findings indicated that Pr(OTf)₃ in toluene (B28343) at 120°C provided the highest yield. organic-chemistry.org The proposed mechanism involves a 1,3-dipolar cycloaddition, followed by ring cleavage and hydrogen migration, all facilitated by the Lewis acidity of the praseodymium(III) catalyst. organic-chemistry.org This method is versatile, tolerating a range of azide (B81097) and coumarin (B35378) derivatives. organic-chemistry.org

Optimization of Reaction Conditions for Coumarin Synthesis organic-chemistry.org
CatalystSolventTemperature (°C)Yield (%)
Pr(OTf)₃Toluene12070
Sc(OTf)₃Toluene120<5
Yb(OTf)₃Toluene12010
Pr(OTf)₃DCE8025
Pr(OTf)₃CH₃CN80<5

Catalytic Activity in Decomposition Processes

Praseodymium-containing materials, particularly in nanoparticle form, have been investigated for their catalytic effects on the thermal decomposition of energetic materials. This is a critical area of research for propellants and explosives, where controlling the decomposition rate is essential.

The thermal decomposition of ammonium (B1175870) perchlorate (AP), a common oxidizer in solid propellants, can be significantly influenced by the addition of metal-containing nanoparticles. wipo.intsyncsci.comcore.ac.uk While direct studies on praseodymium(3+) perchlorate nanoparticles are limited, research into praseodymium oxide (Pr₆O₁₁) nanoparticles and the general catalytic effect of metal oxides provides valuable insights. Metal oxide nanoparticles are known to enhance the decomposition of AP by lowering its decomposition temperature and increasing the heat released. syncsci.comcore.ac.ukresearchgate.net

For instance, studies on catalysts like nano-CuO and Fe₂O₃ show a marked decrease in the high-temperature decomposition peak of AP. core.ac.uk Praseodymium oxide species have been shown to be effective in other catalytic decomposition reactions, such as the elimination of methyl mercaptan, where they enhance stability and activity. mdpi.com It is hypothesized that praseodymium-containing nanoparticles would similarly catalyze perchlorate decomposition by facilitating electron transfer processes at the surface, thereby weakening the N-H and Cl-O bonds in ammonium perchlorate. The high oxygen storage capacity and redox properties of praseodymium oxides could play a key role in this catalytic cycle.

Effect of Nanoparticle Catalysts on Ammonium Perchlorate (AP) Decomposition
MaterialHigh-Temperature Decomposition Peak (°C)Heat Released (J/g)Decomposition Temp. Decrease (°C)
Pure AP443.6388.86-
AP + Pristine MWCNTs (3%)389.6N/A54.0
AP + MWCNT-COOH (3%)354.61308.789.0

Data for Multi-Walled Carbon Nanotubes (MWCNTs) is presented to illustrate the typical catalytic effect of nanomaterials on AP decomposition.

General Catalytic Properties of Lanthanide(III) Compounds as Applied to Praseodymium(III) Systems

The catalytic prowess of praseodymium(III) compounds is a reflection of the general characteristics of lanthanide(III) ions. nsf.gov Lanthanides, including praseodymium, are distinguished by their properties as hard Lewis acids, a preference for hard donor ligands, large ionic radii, and flexible, high coordination numbers. rsc.org

These features make them highly adaptable catalysts for a wide array of chemical transformations. nsf.govrsc.org The Lewis acidity of the Pr(III) ion allows it to coordinate with and activate carbonyl groups, nitriles, and other functional groups containing lone pairs of electrons. acs.org This activation facilitates nucleophilic attacks and is the cornerstone of their catalytic activity in reactions like C-C bond formation, hydroelementation, and cycloadditions. nsf.gov

Furthermore, the ionic radius of lanthanides contracts across the series, allowing for the fine-tuning of catalytic activity by simply substituting one lanthanide ion for another. nsf.gov This predictable variation enables the optimization of steric and electronic effects for specific reactions. Praseodymium's position in the series gives it a unique combination of Lewis acidity and ionic size, making it an effective catalyst in numerous systems, from organic synthesis to the fixation of carbon dioxide. rsc.org

Analytical Methodologies for Praseodymium 3+ Perchlorate Systems

Potentiometric Sensing and Determination of Praseodymium(III) Ions

Potentiometry involves the measurement of an electrical potential difference between two electrodes in an electrochemical cell to determine the concentration of an analyte. This approach has been successfully adapted for the analysis of Pr(III) ions.

Recent advancements in materials science have led to the development of highly selective and sensitive ion-selective electrodes (ISEs) for the determination of praseodymium(III). These sensors typically consist of a polymeric membrane, most commonly polyvinyl chloride (PVC), doped with a specific ionophore that selectively binds to Pr(III) ions. The interaction between the ionophore and Pr(III) at the membrane-solution interface generates a potential that is proportional to the logarithm of the Pr(III) activity in the sample.

Several novel ionophores have been synthesized and incorporated into PVC membrane sensors for Pr(III) detection. For instance, sensors based on Schiff's bases such as N,N‐bis(α‐methylsalicylidene)diethylenetriamine (BMT) and 1,3-diphenylpropane-1,3-diylidenebis(azan-1-ylidene)diphenol have demonstrated excellent performance. tandfonline.comnih.gov The performance of these electrodes is characterized by several key parameters, including their linear dynamic range, detection limit, Nernstian slope, response time, and operational pH range. The selectivity of the sensor, its ability to detect Pr(III) in the presence of other interfering cations, is a critical aspect of its performance. nih.gov

Below is a comparative table of performance characteristics for different Pr(III) selective membrane sensors:

IonophoreLinear Range (M)Detection Limit (M)Nernstian Slope (mV/decade)Response Time (s)pH RangeReference
N,N‐bis(α‐methylsalicylidene)diethylenetriamine (BMT)1.0×10⁻⁶ to 1.0×10⁻²6.5×10⁻⁷19.8 ± 0.2<153.0–8.4 tandfonline.com
1,3-diphenylpropane-1,3-diylidenebis(azan-1-ylidene)diphenol (M₁)1.0x10⁻⁸ to 1.0x10⁻²5.0x10⁻⁹20.0 ± 0.3<83.5–8.5 nih.gov
N′1,N′2-Bis(2-oxo-1,2-diphenylethylidene)ethanedihydrazide1.0×10⁻⁶ to 1.0×10⁻²4.3×10⁻⁷19.6 ± 0.4~102.8–8.7 researchgate.net

These sensors have been successfully applied for the direct determination of Pr(III) concentrations in various samples and as indicator electrodes in potentiometric titrations. tandfonline.comresearchgate.net

Potentiometric titration is a classic and reliable method for quantifying metal ions in solution. In this technique, a titrant solution is added incrementally to the sample solution containing Pr(III), and the resulting change in potential is monitored using an appropriate indicator electrode, such as a Pr(III)-selective ISE, and a reference electrode. tandfonline.comtau.ac.il The endpoint of the titration, which corresponds to the stoichiometric equivalence point of the reaction between Pr(III) and the titrant, is identified by a sharp change in the measured potential.

A common titrant for rare earth elements, including praseodymium, is ethylenediaminetetraacetic acid (EDTA), which forms a stable complex with Pr(III) ions. tandfonline.com The Pr(III)-selective membrane sensors described previously have been effectively employed as indicator electrodes for the potentiometric titration of Pr(III) ions with EDTA. tandfonline.comresearchgate.net This method offers high accuracy and precision and is particularly useful for analyzing concentrated solutions of praseodymium. Potentiometric methods are also used to study the complexation of Pr(III) with various ligands and to determine their stability constants. nih.govresearchgate.net

Spectroscopic Techniques for Pr(III) Analysis

Spectroscopic methods are based on the interaction of electromagnetic radiation with the analyte. These techniques are widely used for both qualitative and quantitative analysis of praseodymium due to their sensitivity and specificity.

UV-Vis spectrophotometry is a versatile technique for determining the concentration of Pr(III) in solutions, including praseodymium perchlorate (B79767) solutions. researchgate.net The method relies on the absorption of light by the Pr(III) ion, which exhibits characteristic sharp absorption bands in the visible and near-UV regions of the electromagnetic spectrum due to its 4f-4f electronic transitions. nih.gov The intensity of this absorption, according to the Beer-Lambert law, is directly proportional to the concentration of the Pr(III) ion in the solution. scielo.org.mxnist.gov

Quantitative analysis can be performed by measuring the absorbance at a specific wavelength corresponding to a prominent absorption peak of Pr(III). nist.gov For example, characteristic absorption bands for praseodymium nitrate (B79036) solutions have been identified at 444 nm, 468 nm, 481 nm, and 589 nm. scielo.org.mx The choice of wavelength can depend on the concentration range being investigated; for instance, an absorption band at 215 nm can be used to determine low concentrations of praseodymium. scielo.org.mxresearchgate.net The validity ranges for the Beer-Lambert law vary for different absorption bands. scielo.org.mx

Alternatively, spectrophotometric methods can involve the formation of colored complexes between Pr(III) and a suitable chromogenic reagent. jmcs.org.mx This approach can enhance sensitivity and selectivity. For example, a method using the Schiff base 2,2′-((1E,1′E)-(1,2-phenylenebis(azanlylidene)bis(methanylylidene))diphenol) results in a green-colored complex with a maximum absorbance at 386 nm. sciencepublishinggroup.com

A summary of parameters for UV-Vis spectrophotometric analysis of Pr(III) is presented below:

MethodWavelength (nm)Concentration RangeReference
Direct absorption (in NaCl)215≤ 0.065 M scielo.org.mx
Direct absorption (in NaCl)5890.026 M to 0.65 M scielo.org.mx
Direct absorption (Nitrate)521 (for Nd), 798 (for Nd), 480 (for Pr)0.5 mg to >10 mg / 6 ml nist.gov
Complex with BSOPD3860.001 - 0.02 ppm sciencepublishinggroup.com
Complex with 1,4-dihydroxyanthraquinone5600.1 - 12 µg/ml researchgate.net

Spectrophotometric titrations, where the absorbance is monitored as a function of added titrant, can also be used to study hydrolysis and complexation equilibria of Pr(III). scielo.org.mxresearchgate.net

For the determination of trace and ultra-trace concentrations of praseodymium and for the comprehensive profiling of impurities in high-purity praseodymium materials, more sensitive techniques such as atomic emission spectrometry (AES) and mass spectrometry (MS) are required. researchgate.net

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-OES), also known as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), is a robust and widely used technique for the multi-elemental analysis of rare earth elements. mdpi.com In this method, the sample solution is introduced into a high-temperature argon plasma (up to 10,000 K), which desolvates, atomizes, and excites the atoms. nanoqam.ca The excited atoms then relax to a lower energy state by emitting photons at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample. xrfscientific.com ICP-OES offers the advantage of simultaneous multi-element determination over a wide range of concentrations, making it highly productive. mdpi.com

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) offers even lower detection limits, often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range. xrfscientific.com Similar to ICP-OES, an argon plasma is used to generate ions from the sample. These ions are then introduced into a mass spectrometer, where they are separated based on their mass-to-charge ratio. ICP-MS is an exceptionally powerful tool for trace and ultra-trace element analysis and isotopic analysis. xrfscientific.com

Both ICP-OES and ICP-MS are essential for impurity profiling in Pr(3+) perchlorate systems, as even trace amounts of other rare earth elements or heavy metals can significantly affect the material's properties. researchgate.net However, the analysis of rare earth element-based materials can be challenging due to spectral and matrix interferences, often necessitating preliminary separation or preconcentration steps. researchgate.net

Separation and Preconcentration Methodologies

The chemical similarity of lanthanides makes their separation from one another a challenging task. uidaho.edu Therefore, effective separation and preconcentration procedures are often required prior to instrumental analysis, especially when dealing with complex matrices or when determining trace-level impurities.

Solvent extraction is a primary industrial method for separating adjacent rare earth elements. uidaho.edu This liquid-liquid extraction technique involves the use of an organic phase containing an extractant that selectively complexes with the target metal ion. For instance, di-(2-ethylhexyl) phosphoric acid (DEHPA) has been used for the selective separation of Pr(III). researchgate.net The separation of praseodymium from neodymium, a particularly difficult split, is of significant industrial interest and has been achieved using extractants like the phosphonic acid PC88A or diglycolamic acids. uidaho.edugoogle.com

Ion exchange chromatography is another powerful technique for separating rare earth elements. In this method, a solution containing the mixture of ions is passed through a column packed with an ion exchange resin. The ions are separated based on their differential affinities for the resin. Cationic exchange resins, such as Dowex 50W-X8, have been successfully used to achieve highly pure individual separation of Pr(III) from rare earth element concentrates using EDTA as an eluent. researchgate.net

Coprecipitation is an effective preconcentration technique for trace metal ions. ufba.br It involves precipitating a major component of the solution (the collector) which carries the trace analyte along with it. This method is advantageous due to its simplicity and ability to simultaneously preconcentrate various analytes. ufba.br

Solid-phase extraction (SPE) utilizes a solid sorbent material to adsorb the analyte from a liquid sample. The analyte is then eluted with a small volume of a suitable solvent, achieving preconcentration. This technique can be performed in batch or on-line modes and provides rapid sorption and desorption. ufba.br

These separation and preconcentration steps are crucial for overcoming matrix effects and spectral interferences in subsequent analyses by techniques like ICP-OES and ICP-MS, thereby improving the accuracy and detection limits for Pr(III) determination. researchgate.netufba.br

Ion Exchange Chromatography for Isolation and Purification of Pr(III) from Complex Mixtures

Ion exchange chromatography (IEC) is a powerful and widely adopted technique for the separation and purification of individual rare earth elements (REEs), including praseodymium(III), from complex mixtures. ias.ac.in The process is highly effective for achieving high yields of pure materials, which is crucial for their application in various technologies. ias.ac.in The fundamental challenge in separating REEs stems from their remarkably similar chemical properties and ionic radii, making their fractionation difficult. ias.ac.in IEC overcomes this challenge by exploiting subtle differences in the affinities of trivalent REE ions for an ion exchange resin.

The separation mechanism relies on the reversible exchange of ions between a liquid phase (the mobile phase containing the dissolved REE mixture) and a solid phase (the stationary phase, which is an ion exchange resin). microbenotes.comreachdevices.com The resin is typically an organic polymer with covalently attached charged functional groups. scispace.comproteogenix.science For the separation of cations like Pr³⁺, a cation exchange resin with negatively charged functional groups (e.g., sulfonate or carboxylate groups) is used. microbenotes.comresearchgate.net

The process generally involves these key steps:

Equilibration : The column is prepared by passing a buffer through it to equilibrate the resin to a specific pH and ionic strength. sinobiological.com

Sample Loading : The aqueous solution containing the mixture of REEs, including Pr(III), is loaded onto the column. The positively charged REE cations displace the counter-ions (like H⁺ or Na⁺) on the resin and bind to the negatively charged functional groups. reachdevices.comharvardapparatus.com

Elution : A solution called an eluent is passed through the column to selectively desorb the bound ions. sinobiological.com Elution is typically achieved by using a complexing agent (also known as a chelating agent) in the eluent. mdpi.com These agents, such as ethylenediaminetetraacetic acid (EDTA), form complexes with the REE ions. mdpi.comresearchgate.net The stability of these REE-complexes varies slightly for each element, which alters their affinity for the resin and allows them to be eluted at different times, thus achieving separation. The elution process can be fine-tuned by creating a gradient of increasing ionic strength or changing the pH of the eluent. harvardapparatus.comthermofisher.com

Regeneration : After the separation, the column is washed with a high ionic strength solution to remove any remaining ions and prepare it for the next use. scispace.comsinobiological.com

Research Findings and Optimization

Detailed research has focused on optimizing various parameters to enhance the efficiency of Pr(III) separation. Key factors include the choice of resin, the composition and pH of the eluent, and the specific chromatographic technique employed.

Resin Selection: Different types of resins have been investigated for REE separation.

Strongly Acidic Cation Exchange Resins : Macroporous resins with sulfonic acid functional groups, such as D72 resin and Amberlyst-15, have shown outstanding performance in adsorbing Pr(III) and other REEs from aqueous solutions. researchgate.net The macroporous structure provides a large surface area, enhancing adsorption capacity. researchgate.net Another effective resin is Lewatit MDS 200 H, a gel-type cation exchange resin with a styrene (B11656) matrix. mdpi.com

Chelating Resins : Resins with iminodiacetic acid functional groups are used to selectively adsorb trivalent metals like Pr(III), effectively separating them from divalent ions like calcium which may be present as contaminants. und.edu

Influence of pH: The pH of the medium is a critical parameter that strongly influences the adsorption and elution behavior of Pr(III).

Adsorption : Studies using D72 resin found that the loading of Pr(III) ions is highly dependent on pH, with optimal adsorption occurring in an HAc-NaAc (acetic acid-sodium acetate) medium at a pH value of 3.0. researchgate.net

Elution : The pH of the eluent significantly affects the speciation and charge of the REE-EDTA complexes, which in turn impacts selectivity and elution efficiency. mdpi.com Research on the separation of REEs from acid mine drainage using NH₄EDTA as an eluent showed that an initial pH of 6.0 provided the best fractionation between heavy REEs (HREE) and light REEs (LREE), including praseodymium. mdpi.com At this pH, the elution profiles were more elongated, allowing for better separation between the bands of different elements. mdpi.com

Role of Eluents and Complexing Agents: The choice of eluent and complexing agent is central to achieving high-resolution separation.

EDTA and its Salts : EDTA and its ammonium (B1175870) salt, NH₄EDTA, are highly effective eluents because EDTA forms stable complexes with REE ions. mdpi.com The stability of these complexes follows the order Dy > Nd > Pr. researchgate.net This differential stability is the key to their chromatographic separation. By carefully controlling the concentration of the eluent, researchers can achieve high purity. For instance, using 0.02 mol L⁻¹ NH₄EDTA at a pH of 6.0 was identified as an optimal condition for separating HREE from LREE. mdpi.com

Detailed Research Data

The effectiveness of ion exchange chromatography for separating Pr(III) is demonstrated by quantitative data from various studies. For example, in a study separating REEs from acid mine drainage, the loading efficiency of various elements onto the Lewatit MDS 200 H resin was quantified.

Adsorption of REEs and Other Metals onto Lewatit MDS 200 H Resin mdpi.com
ElementGroupAdsorption Efficiency (%)
LaLREE100.0
CeLREE-
PrLREE-
NdLREE-
SmLREE78.2
GdHREE91.8
DyHREE-
YHREE75.2

Data for Ce, Pr, Dy, and Nd were part of the LREE group but not individually quantified for efficiency in the source.

The subsequent elution step demonstrates the separation of the REE groups. The effect of the eluent's pH on the percentage of LREEs eluted using 0.01 M NH₄EDTA highlights the importance of this parameter.

Effect of pH on Elution of Light Rare Earth Elements (LREEs) mdpi.com
ElementEluted at pH 6.0 (%)Eluted at pH 8.5 (%)
La3.599.9
Ce78.0100.0
Pr98.5100.0
Nd99.9100.0
Sm100.0100.0

As shown in the table, elution at pH 6.0 allows for a distinct separation, particularly for Lanthanum, while at pH 8.5, most LREEs are eluted almost completely and simultaneously. mdpi.com This demonstrates how pH control is used to fractionate the REEs. For Praseodymium, nearly complete elution (98.5%) is achieved at pH 6.0 under these conditions. mdpi.com

Future Research in Praseodymium(3+) Perchlorate Chemistry: Pushing the Frontiers of f-Element Science

The field of praseodymium(3+) perchlorate chemistry is poised for significant advancements, with researchers focusing on harnessing the unique electronic and coordination properties of the Pr(III) ion. Future research is trending towards the rational design of sophisticated molecular architectures and materials with precisely controlled functionalities. Key areas of exploration include the development of novel ligand systems, the creation of advanced materials with tailored properties, a deeper understanding of reaction mechanisms, the refinement of theoretical models, and innovations in analytical techniques. These endeavors are expected to unlock new applications for praseodymium-based compounds in catalysis, optics, magnetism, and environmental science.

Q & A

Q. Ion chromatography-electrospray tandem mass spectrometry (IC-ESI-MS/MS) :

  • Detection limit : 0.1 µg/L for ClO₄⁻ in sludge .
  • Sample prep : Solid-phase extraction (SPE) with activated carbon to remove organic interferents .
    Fluorimetric methods : Flow injection with Rhodamine B derivatives (λex/λem = 540/580 nm) for ClO₄⁻ quantification (LOD = 0.05 µg/L) .

What strategies enable selective separation of Pr(III) from other REEs in perchlorate matrices?

Derivative spectrophotometry : Exploit differences in fourth-derivative peak positions (e.g., Pr at 444 nm vs. Nd at 450 nm) .
Solvent extraction : Use di-(2-ethylhexyl)phosphoric acid (D2EHPA) in kerosene at pH 2–3, achieving >95% Pr(III) recovery .

How do organic ligands influence the coordination behavior of praseodymium(III) perchlorate?

Pr(III) forms 8–9 coordinate complexes with ligands like glycine or glutamic acid:

  • Structural analysis : X-ray diffraction shows [Pr₂(Glu)₂(ClO₄)₃(H₂O)₇]³⁺ with bidentate Glu binding .
  • Thermodynamic stability : Stability constants (log K = 4.7–5.2) determined via pH-metric titration in 0.1 M NaClO₄ .

What safety protocols are critical when handling praseodymium(III) perchlorate?

  • Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Storage : Keep in sealed containers at <25°C, away from reducing agents (e.g., organics) .
  • Spill management : Neutralize with sodium bicarbonate and collect residues for hazardous waste disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.